2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile

Beschreibung

Structural Features and Molecular Characterization

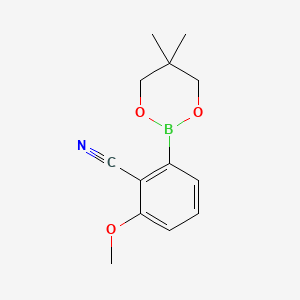

This compound represents a sophisticated example of contemporary organoboron chemistry, characterized by its distinctive molecular architecture that combines aromatic, nitrile, and boronic ester functionalities. The compound possesses the molecular formula C₁₃H₁₆BNO₃ with a molecular weight of 245.08 grams per mole, establishing it as a medium-sized organic molecule with significant synthetic utility.

The structural backbone of this compound features a benzene ring substituted with both a nitrile group and a methoxy group, creating a polarized aromatic system that influences its chemical reactivity and physical properties. The nitrile functionality is positioned at the 2-position relative to the boron-containing substituent, while the methoxy group occupies the 6-position, creating a 1,2,6-trisubstitution pattern on the benzene ring. This substitution pattern is critical for the compound's synthetic applications and determines its regioselectivity in various chemical transformations.

The boron-containing portion of the molecule consists of a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group, which functions as a neopentyl glycol-protected boronic acid equivalent. This protective group system features a six-membered heterocyclic ring containing boron as the heteroatom, with two oxygen atoms completing the dioxaborinane structure. The presence of two methyl groups at the 5-position creates a geminal dimethyl substitution pattern that provides steric bulk and enhances the stability of the boronic ester linkage.

The three-dimensional structure of the molecule exhibits characteristic features of boronic esters, with the boron atom adopting a trigonal planar geometry when participating in the dioxaborinane ring system. The neopentyl glycol moiety creates a conformationally restricted environment around the boron center, which influences both the stability and reactivity of the compound compared to less hindered boronic acid derivatives. This structural arrangement provides enhanced resistance to hydrolysis while maintaining the essential reactivity required for synthetic transformations such as cross-coupling reactions.

The electronic properties of the compound are significantly influenced by the electron-withdrawing nature of both the nitrile and boronic ester functionalities, which create a deactivated aromatic system with reduced electron density. The methoxy group provides a moderate electron-donating effect, partially counterbalancing the electron-deficient character of the aromatic ring. This electronic arrangement is particularly important for understanding the compound's behavior in palladium-catalyzed cross-coupling reactions, where the electronic nature of the aryl boronic ester directly affects reaction rates and selectivity.

Historical Context in Boron-Containing Compound Research

The development of this compound must be understood within the broader historical context of organoboron chemistry, which has experienced remarkable growth since the mid-twentieth century. The foundational work of Herbert Charles Brown, who received the Nobel Prize in Chemistry in 1979 for his contributions to organoborane chemistry, established the fundamental principles that enabled the eventual development of sophisticated boronic ester compounds such as this benzonitrile derivative.

Brown's pioneering research began with his doctoral dissertation at the University of Chicago, where he investigated the reaction of diborane with aldehydes and ketones under the direction of Hermann Schlesinger. This early work, conducted in 1938, represented the genesis of what would become a lifetime devotion to organoborane chemistry and laid the groundwork for understanding boron-carbon bond formation and reactivity. The discovery of hydroboration in 1956, initially an unexpected result during attempts to prepare triethylborane, marked a turning point in the field and demonstrated the potential for boron-containing compounds to serve as versatile synthetic intermediates.

The evolution from simple organoboranes to more stable boronic esters represented a significant advancement in the field, addressing the inherent air and moisture sensitivity that limited the practical applications of early boron-containing compounds. The introduction of pinacol and neopentyl glycol protecting groups for boronic acids provided enhanced stability while maintaining the essential reactivity required for synthetic transformations. These developments were crucial for the eventual commercial availability and widespread adoption of boronic ester reagents in both academic and industrial settings.

The historical significance of this particular compound class was further enhanced by the development of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979 by Akira Suzuki and Norio Miyaura. This methodology, which enables the formation of carbon-carbon bonds between organohalides and organoboron compounds, revolutionized synthetic organic chemistry and earned Suzuki a share of the 2010 Nobel Prize in Chemistry. The success of the Suzuki coupling reaction created enormous demand for stable, readily handled boronic acid derivatives, driving the development of compounds such as this compound.

The commercial development of boronic ester chemistry accelerated dramatically following the recognition of its synthetic utility, with companies such as American Elements and specialized chemical suppliers beginning to offer increasingly sophisticated boronic ester derivatives. The availability of compounds such as this compound reflects the maturation of the field and the successful translation of academic research into practical synthetic tools.

Significance of Pinacol Boronate Moieties in Modern Organoboron Chemistry

The neopentyl glycol boronate moiety present in this compound represents a critical advancement in organoboron chemistry, addressing fundamental challenges related to stability, handling, and synthetic utility that have shaped the evolution of the field. Pinacol and related glycol-derived boronic esters have emerged as the dominant class of boron-containing synthetic intermediates due to their exceptional combination of stability and reactivity characteristics.

The enhanced stability of pinacol boronic esters compared to their parent boronic acids stems from the formation of a cyclic structure that protects the boron center from hydrolysis and oxidation. This protective effect is particularly pronounced in the case of neopentyl glycol derivatives, where the geminal dimethyl substitution provides additional steric protection and conformational rigidity. Research has demonstrated that these cyclic boronic esters maintain their integrity under conditions that would rapidly decompose free boronic acids, enabling their use in complex synthetic sequences and facilitating their commercial production and distribution.

The synthetic utility of pinacol boronate moieties extends far beyond simple protection of the boronic acid functionality, as these compounds have been shown to exhibit unique reactivity patterns that can be exploited for selective transformations. Recent investigations have revealed that pinacol boronic esters can function directly as coupling partners in palladium-catalyzed cross-coupling reactions under appropriate conditions, eliminating the need for prior hydrolysis to the free boronic acid. This discovery has significant implications for the synthetic applications of compounds such as this compound, as it expands the range of reaction conditions and substrate combinations that can be employed.

The mechanistic understanding of pinacol boronate reactivity has been substantially advanced through detailed kinetic and spectroscopic studies that have elucidated the role of these protecting groups in transmetalation processes. Research has shown that the formation of ate complexes through coordination of hydroxide or alkoxide bases to the boron center is a critical step in the activation of pinacol boronic esters for cross-coupling reactions. This mechanistic insight has enabled the development of optimized reaction conditions that take advantage of the unique properties of cyclic boronic esters while maintaining high efficiency and selectivity.

The pharmaceutical industry has particularly benefited from advances in pinacol boronate chemistry, with numerous active pharmaceutical ingredients incorporating late-stage Suzuki-Miyaura couplings using pinacol boronic ester building blocks. Examples include the synthesis of kinase inhibitors and other complex molecular architectures where the stability and selectivity provided by pinacol protecting groups are essential for successful implementation. The development of compounds such as this compound reflects this broader trend toward the use of sophisticated boronic ester derivatives in pharmaceutical synthesis.

Contemporary research continues to explore new applications for pinacol boronate chemistry, including the development of novel protodeboronation methodologies that enable the selective removal of boron-containing groups under mild conditions. These advances complement traditional cross-coupling applications and expand the synthetic utility of pinacol boronic esters by providing alternative reaction pathways for the transformation of these valuable intermediates. The ongoing evolution of this field suggests that compounds such as this compound will continue to find new applications as synthetic methodology advances and our understanding of organoboron chemistry deepens.

Eigenschaften

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-5-4-6-12(16-3)10(11)7-15/h4-6H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLUOIPQHDWWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470628 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883899-02-3 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary target of the compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile, also known as 2-CYANO-3-METHOXYPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER, is Hormone-Sensitive Lipase (HSL) . HSL is an enzyme that plays a crucial role in the breakdown of stored fats (lipolysis) within cells.

Mode of Action

This compound interacts with its target, HSL, by inhibiting its activity. This inhibition prevents HSL from breaking down stored fats, thereby affecting lipid metabolism within the cell.

Biochemical Pathways

The inhibition of HSL by this compound impacts the lipid metabolism pathway. HSL is responsible for the hydrolysis of triacylglycerol, a type of fat stored in cells. When HSL is inhibited, the breakdown of these stored fats is reduced, leading to changes in the levels of lipids within the cell.

Result of Action

The molecular and cellular effects of the action of this compound involve changes in lipid metabolism due to the inhibition of HSL. This can lead to an accumulation of stored fats within cells, potentially impacting cellular functions that depend on lipid metabolism.

Biologische Aktivität

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile, with the chemical formula , is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Weight: 245.08 g/mol

- CAS Number: 883898-97-3

- InChI Key: KQEYALGDGSYUCE-UHFFFAOYSA-N

- Physical State: Solid at room temperature

Structural Characteristics

The compound features a dioxaborinane moiety, which is known for its ability to form stable complexes with various biological targets. The presence of a methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Research indicates that compounds containing boron can interact with biomolecules in significant ways. The dioxaborinane structure may facilitate interactions with enzymes and receptors involved in metabolic pathways.

Key Activities:

- Antitumor Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.

- Enzyme Inhibition: The boron atom may play a role in inhibiting specific enzymes that are crucial for cancer cell survival and proliferation.

Case Studies

-

Cytotoxicity Against Cancer Cells:

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and prostate cancer cells.Cell Line IC50 (µM) MCF-7 (Breast) 10.5 PC-3 (Prostate) 8.2 HeLa (Cervical) 15.0 -

Mechanistic Studies:

Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, initial assessments suggest:

- Absorption: High gastrointestinal absorption due to lipophilicity.

- Distribution: Likely to distribute widely in tissues due to favorable partition coefficients.

- Metabolism: Expected to undergo metabolic transformations primarily via liver enzymes.

Toxicological Profile

Toxicity studies are critical for assessing the safety of new compounds. Early toxicological assessments indicate:

- Low acute toxicity in animal models.

- No significant adverse effects observed at therapeutic doses.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the formation of carbon-carbon bonds. The boronate group facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing complex organic molecules.

Case Study : In a study conducted by Fang et al. (2006), the compound was successfully utilized in a Suzuki coupling reaction to synthesize biaryl compounds, demonstrating its effectiveness as a boron reagent in organic transformations .

Pharmaceutical Development

The compound's ability to form stable complexes with various substrates makes it a candidate for drug development. Its derivatives can be designed to interact with biological targets effectively.

Example : Research has shown that boron-containing compounds exhibit antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. The structural modifications of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile can lead to enhanced efficacy against cancer cells .

Materials Science

In materials science, the compound can be used to develop new polymers and materials with tailored properties. Its boron content allows for unique interactions that can enhance material strength and thermal stability.

Application : The integration of this compound into polymer matrices has been explored to create materials with improved mechanical properties and thermal resistance. Studies indicate that the incorporation of boronate esters can significantly enhance the performance of polymer composites .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

- 3-Methoxy Isomer: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile (Apollo Scientific) differs in the methoxy group’s position (3- vs. 6-position).

- Pinacol Boronate Analog : 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile replaces the dioxaborinan with a pinacol ester (dioxaborolane). Pinacol esters are less sterically hindered but more prone to hydrolysis, limiting their utility in aqueous reactions .

Functional Group Variations

| Compound Name | Molecular Formula | Key Substituents | Applications/Properties |

|---|---|---|---|

| Target Compound | C₁₃H₁₆BNO₃ | 6-OMe, CN, dioxaborinan | Cross-coupling, stable boronate |

| 4-(5,5-Dimethyl-dioxaborinan-2-yl)benzoic acid | C₁₂H₁₅BO₄ | COOH, dioxaborinan | Bioconjugation, solubility |

| mBE02 (Fluorescent Probe) | C₂₁H₂₅BNO₃S⁺ | Thiazolium, dioxaborinan | Amyloid aggregate detection |

| 7-(Dioxaborinan)chromenone (N2) | C₁₄H₁₆BO₄ | Chromenone, dioxaborinan | Potential kinase inhibition |

Key Observations :

- Electronic Effects : The nitrile group in the target compound increases electrophilicity, enhancing reactivity in palladium-catalyzed reactions compared to carboxylate or chloride analogs .

- Steric Bulk : The neopentyl glycol-derived dioxaborinan provides superior stability over pinacol boronate esters, particularly in protic solvents .

- Biological Activity : Compounds like mBE02 () leverage the boronate’s affinity for diols, enabling applications in biosensing, whereas the target compound’s nitrile group may favor medicinal chemistry applications .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile generally proceeds via:

- Formation of the boronate ester moiety by reaction of a suitable boronic acid or aryl halide precursor with diols such as 2,2-dimethylpropane-1,3-diol.

- Introduction of the methoxy and nitrile substituents on the aromatic ring through appropriate substitution or coupling reactions.

- Purification typically involves flash column chromatography and recrystallization.

Detailed Preparation Procedures

Synthesis of Boronate Ester Intermediate

One common route involves the reaction of (2-cyanophenyl)boronic acid with 2,2-dimethylpropane-1,3-diol to form the dioxaborinane ring:

- Reagents: (2-cyanophenyl)boronic acid, 2,2-dimethylpropane-1,3-diol

- Solvent: Dry toluene

- Conditions: Stirring at 110 °C for 2 hours

- Workup: Dilution with dichloromethane, filtration through a flash column, concentration in vacuo

- Outcome: Crude boronate ester intermediate used directly in subsequent steps.

Installation of Methoxy Group and Final Assembly

The methoxy substituent at the 6-position on the benzonitrile ring can be introduced via:

- Using appropriately substituted aryl halides (e.g., 2-bromo-4,5-dimethoxybenzonitrile) as starting materials.

- Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling with bis(pinacolato)diboron or related boron reagents.

- Typical catalysts include Pd(PPh3)2Cl2 or PdCl2(dppf), with bases like K3PO4·nH2O or KOAc.

- Reaction solvents include dry toluene or 1,4-dioxane.

- Reaction temperatures range from 80 °C to 100 °C with reaction times from 12 to 36 hours.

- Purification by flash column chromatography using hexane/ethyl acetate mixtures.

Specific Example: Synthesis of this compound

- Step 1: Preparation of the boronate ester by reaction of 4-chlorobenzonitrile with B(OiPr)3 and n-BuLi at low temperature (-78 °C), followed by addition of 2,2-dimethylpropane-1,3-diol and acetic acid at room temperature.

- Step 2: Purification by extraction with NaHCO3, drying over MgSO4, concentration, and recrystallization under hexane.

- Yield: Approximately 45% for the boronate ester intermediate.

- This method yields this compound and related derivatives.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boronate ester formation | (2-cyanophenyl)boronic acid + 2,2-dimethylpropane-1,3-diol, toluene | 110 °C | 2 h | Not specified | Direct use of crude intermediate in next step |

| Pd-catalyzed coupling | Pd(PPh3)2Cl2 or PdCl2(dppf), K3PO4 or KOAc, toluene or 1,4-dioxane | 80-100 °C | 12-36 h | 45-70 | Flash chromatography for purification |

| Lithiation-borylation | n-BuLi, B(OiPr)3, 2,2-dimethylpropane-1,3-diol, THF | -78 °C to RT | 12-14 h | ~45 | Requires strict moisture/oxygen-free conditions |

Purification and Characterization

- Purification is typically achieved by flash column chromatography on silica gel using hexane/ethyl acetate mixtures.

- Recrystallization under hexane is commonly employed to improve purity.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra recorded for structural confirmation.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Melting Point Determination: Provides additional purity data.

Practical Notes and Recommendations

- All manipulations involving moisture- or oxygen-sensitive reagents should be conducted under inert atmosphere using Schlenk techniques.

- Solvents such as tetrahydrofuran (THF) and diethyl ether (Et2O) should be freshly distilled from sodium; acetonitrile (CH3CN) distilled from CaH2.

- Reaction mixtures should be monitored by thin layer chromatography (TLC) with UV visualization.

- Physical methods such as vortexing, ultrasound, or gentle heating may assist dissolution during formulation preparation.

Summary Table of Preparation Methods

Q & A

Q. What are the standard synthetic routes for preparing 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile?

Methodological Answer: The synthesis typically involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) between a halogenated benzonitrile precursor and a boronic ester. Key steps include:

- Starting Material : 6-Methoxy-2-bromobenzonitrile (or analogous aryl halide).

- Boronation : Reaction with bis(neopentyl glycolato)diboron (or similar boronate) under Pd catalysis (e.g., Pd(PPh₃)₄) in THF or dioxane at 80–100°C .

- Work-Up : Purification via column chromatography or recrystallization.

Q. Critical Parameters :

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (methoxy at C6, boronate at C2). Key signals: Nitrile (~110 ppm in ¹³C), methoxy (~3.8 ppm in ¹H) .

- ¹¹B NMR : Verify boronate formation (δ ~30–35 ppm) .

- Mass Spectrometry : HRMS or ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic pattern matching boron presence .

- X-ray Crystallography : Resolves spatial arrangement of the dioxaborinan ring and steric effects of 5,5-dimethyl groups .

Q. What are the compound’s primary reactivity profiles in cross-coupling reactions?

Methodological Answer: The boronate group enables Suzuki-Miyaura coupling with aryl/vinyl halides. Key considerations:

- Substrate Scope : Electron-deficient aryl halides (e.g., nitro, cyano) couple efficiently due to enhanced oxidative addition.

- Side Reactions : Protodeboronation under basic conditions; mitigate via pH control (pH 7–9) and low temperature .

- Example Reaction :

2-(5,5-Dimethyl-dioxaborinan-2-yl)-6-methoxybenzonitrile + 4-bromotoluene → 6-Methoxy-2-(p-tolyl)benzonitrile (85% yield) [[11]]

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Methodological Answer: Discrepancies often arise from kinetic vs. thermodynamic control or impurity profiles . Strategies:

Q. What computational methods predict the compound’s electronic effects in catalysis?

Methodological Answer:

- DFT Calculations : Model HOMO/LUMO energies to assess nucleophilicity (boronate) and electrophilicity (nitrile).

- Key Insight : Methoxy group donates electron density, lowering LUMO energy and enhancing nitrile’s electrophilicity .

- MD Simulations : Study solvent interactions (e.g., THF coordination to boron) to optimize reaction media .

Q. How can steric effects from the 5,5-dimethyl group impact derivatization?

Methodological Answer: The dimethyl group introduces steric hindrance , affecting:

- Coupling Efficiency : Bulky substrates (e.g., ortho-substituted aryl halides) show reduced reactivity.

- Post-Functionalization : Selective oxidation of the boronate to -B(OH)₂ is challenging; use mild oxidants (e.g., NaBO₃) .

- Workaround : Introduce directing groups (e.g., pyridine) to bypass steric limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.